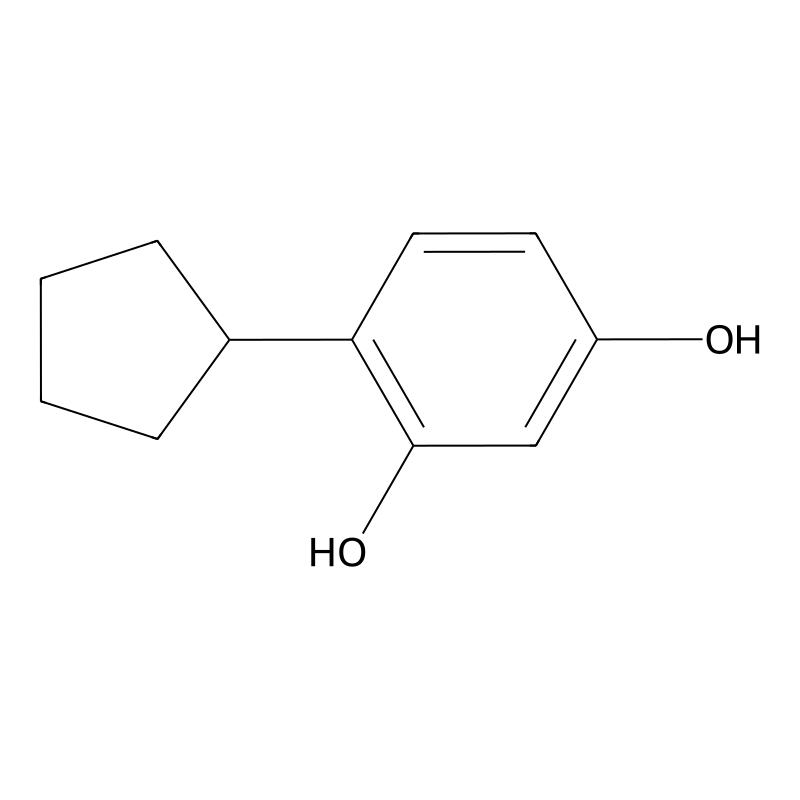4-Cyclopentylbenzene-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Cyclopentylbenzene-1,3-diol is a chemical compound with the molecular formula C₁₁H₁₄O₂. It features a cyclopentyl group attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This unique structure contributes to its physical and chemical properties, including its solubility and reactivity in various chemical environments. The compound is classified as a diol due to the presence of two hydroxyl groups, which can participate in hydrogen bonding, influencing its interactions in biological systems and
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Oxidation: The diol can be oxidized to form ketones or aldehydes under appropriate conditions.
- Dehydration: Under acidic conditions, it may undergo dehydration to yield alkenes.
- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .
Several methods exist for synthesizing 4-Cyclopentylbenzene-1,3-diol:
- Direct Hydroxylation: Using appropriate hydroxylating agents on cyclopentylbenzene derivatives.
- Aldol Condensation: A catalytic asymmetric cross-aldol reaction involving cyclopentyl-containing aldehydes and ketones can yield the desired diol product .
- Reduction Reactions: Reducing corresponding ketones or aldehydes that contain cyclopentyl groups can also produce 1,3-diols .
4-Cyclopentylbenzene-1,3-diol has various applications across different fields:
- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activities.
- Material Science: Its properties may be harnessed in the development of polymers or coatings.
- Cosmetics: The compound could be utilized in formulations for skin care products due to its potential moisturizing properties .
Interaction studies involving 4-Cyclopentylbenzene-1,3-diol focus on its behavior in biological systems and with other chemical entities:
- Protein Binding Studies: Understanding how this compound interacts with proteins can help assess its pharmacokinetic properties.
- Reactivity with Other Compounds: Investigating how it reacts with various electrophiles or nucleophiles can provide insights into its potential applications in organic synthesis .
Several compounds share structural similarities with 4-Cyclopentylbenzene-1,3-diol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Dihydroxybenzene (Resorcinol) | Two hydroxyl groups on benzene | Commonly used as a reducing agent |
| 1,2-Benzenediol (Catechol) | Two hydroxyl groups on adjacent carbons | Exhibits strong antioxidant properties |
| 2-Hydroxycyclohexanol | Hydroxyl group on a cyclohexane ring | Different ring structure affects reactivity |
The uniqueness of 4-Cyclopentylbenzene-1,3-diol lies in its specific arrangement of the cyclopentyl group and the positioning of the hydroxyl groups, which may impart distinct physical and chemical properties compared to these similar compounds .








